2-Chloro-3-oxopropanenitrile synthesis and characterization
2-Chloro-3-oxopropanenitrile synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-3-oxopropanenitrile
Executive Summary
2-Chloro-3-oxopropanenitrile is a bifunctional molecule of significant interest to synthetic and medicinal chemists. Its structure, incorporating a nitrile, an aldehyde, and an α-chloro substituent, positions it as a valuable C3 synthon for the construction of complex, halogenated heterocyclic compounds—scaffolds frequently found in pharmaceutically active agents. However, the inherent reactivity of this combination of functional groups suggests significant challenges related to the compound's stability, making its isolation and handling non-trivial. This guide provides a comprehensive overview of the most viable synthetic route to 2-chloro-3-oxopropanenitrile, detailed protocols for its characterization, critical safety and handling procedures, and a discussion of its potential applications in drug discovery and development. The narrative emphasizes the causality behind experimental choices, providing researchers with the foundational knowledge required to work with this reactive intermediate effectively.
Introduction: A Profile of a Reactive Synthon
2-Chloro-3-oxopropanenitrile, also known as 2-chloro-2-formylacetonitrile, belongs to the class of α-chloro-β-ketonitriles. The convergence of three distinct functional groups on a three-carbon backbone results in a molecule with high reactivity and synthetic potential.
1.1. Chemical Identity and Properties
The fundamental properties of 2-chloro-3-oxopropanenitrile are summarized below, based on computed data.[1][2][3]
| Property | Value | Source |
| Molecular Formula | C₃H₂ClNO | [1][2] |
| Molecular Weight | 103.51 g/mol | [1][3] |
| IUPAC Name | 2-chloro-3-oxopropanenitrile | [1] |
| CAS Number | 53106-70-0 | [1][2] |
| Canonical SMILES | C(=O)C(C#N)Cl | [1][2] |
| InChIKey | RJOJHKXZYVLLKN-UHFFFAOYSA-N | [1] |
1.2. Significance in Synthetic Chemistry
The true value of 2-chloro-3-oxopropanenitrile lies in its potential as a building block. The parent compound, 3-oxopropanenitrile, is a well-established precursor for a variety of heterocycles, including pyridines, pyrimidines, and thiophenes, often via efficient multicomponent reactions (MCRs) like the Gewald reaction.[4][5][6] By incorporating a chlorine atom, 2-chloro-3-oxopropanenitrile offers a direct route to halogenated analogs of these important scaffolds. Halogen atoms are critical in drug design for modulating pharmacokinetic and pharmacodynamic properties such as lipophilicity, metabolic stability, and binding affinity.
1.3. Inherent Reactivity and Stability Challenges
The combination of an electrophilic aldehyde carbonyl, an electron-withdrawing nitrile group, and an adjacent chloro-substituent creates a highly reactive molecule. This reactivity is a double-edged sword. While it drives its utility in synthesis, it also leads to instability. The aldehyde is prone to hydration, polymerization, and other side reactions. The parent molecule, 3-oxopropanenitrile, is known to be unstable, necessitating a two-step synthesis involving a stable acetal intermediate for practical use.[7] It is therefore logical to infer that 2-chloro-3-oxopropanenitrile shares or exceeds this instability, making in situ generation or immediate use following synthesis the most prudent strategy.
Synthetic Methodology: A Practical Approach
Direct synthesis of 2-chloro-3-oxopropanenitrile is most prominently achieved through a base-catalyzed condensation reaction.[8] The most reliable and documented pathway involves the formylation of chloroacetonitrile.[2]
2.1. Recommended Synthetic Route: Formylation of Chloroacetonitrile
This approach builds the carbon skeleton by reacting chloroacetonitrile with a formylating agent, such as methyl formate, in the presence of a strong, non-nucleophilic base like sodium methoxide or sodium hydride.
Causality of Experimental Design:
-
Starting Materials: Chloroacetonitrile serves as the nitrile- and chlorine-containing backbone.[9][10] Methyl formate is an inexpensive and effective source of the formyl group.
-
Base Selection: A strong base is required to deprotonate the α-carbon of chloroacetonitrile, forming a carbanion. Sodium methoxide is a common choice. The use of an alkoxide corresponding to the formate ester (methoxide for methyl formate) prevents transesterification as a side reaction.
-
Solvent: An aprotic solvent like diethyl ether or THF is crucial. Protic solvents would be deprotonated by the strong base and would interfere with the desired reaction.
-
Temperature Control: The initial deprotonation and subsequent condensation are typically performed at low temperatures (e.g., 0 °C) to control the reaction rate, minimize side reactions, and manage the exothermicity.
Experimental Protocol: Synthesis of 2-Chloro-3-oxopropanenitrile
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The system is maintained under a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Preparation: Sodium methoxide (1.1 equivalents) is suspended in anhydrous diethyl ether (approx. 0.5 M concentration) in the reaction flask and cooled to 0 °C in an ice bath.
-
Addition: A solution of chloroacetonitrile (1.0 equivalent) and methyl formate (1.2 equivalents) in anhydrous diethyl ether is added dropwise via the dropping funnel to the stirred suspension of sodium methoxide over 1 hour, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-16 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography), observing the consumption of chloroacetonitrile.
-
Workup: The reaction is carefully quenched by pouring it into a cold, dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the base and protonate the enolate product.
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Isolation: The solvent is removed under reduced pressure at low temperature (<30 °C). Due to the compound's likely instability, the crude product should be used immediately in the subsequent synthetic step without attempting rigorous purification like distillation.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-chloro-3-oxopropanenitrile.
Spectroscopic Characterization: A Predictive Guide
Due to the compound's reactive nature, comprehensive, published experimental spectra are scarce. The following characterization data is predicted based on the known effects of the constituent functional groups. This section serves as a guide for researchers to validate their synthetic product.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the structure. The molecule contains two protons in different chemical environments and three unique carbon atoms.
| Technique | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Assignment & Rationale |
| ¹H NMR | ~9.5 - 10.0 | Doublet (d) | -CHO (Aldehyde H): Highly deshielded by the carbonyl group. Split by the adjacent α-proton. |
| ~4.5 - 5.0 | Doublet (d) | -CHCl- : Deshielded by both the chlorine atom and the carbonyl group. Split by the aldehyde proton. | |
| ¹³C NMR | ~185 - 195 | Singlet | C=O (Carbonyl C): Typical chemical shift for an aldehyde carbon. |
| ~110 - 115 | Singlet | C≡N (Nitrile C): Characteristic shift for a nitrile carbon. | |
| ~55 - 65 | Singlet | -CHCl- (α-Carbon): Shift influenced by the attached chlorine, carbonyl, and nitrile groups. |
3.2. Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups.
| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group |
| 2820-2850 & 2720-2750 | C-H Stretch | Aldehyde (-CHO) |
| 2240-2260 | C≡N Stretch | Nitrile (-C≡N) |
| 1720-1740 | C=O Stretch | Aldehyde (C=O) |
| 600-800 | C-Cl Stretch | Alkyl Halide (-Cl) |
3.3. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides crucial information about the elemental composition.
-
Molecular Ion (M⁺): Expect a molecular ion peak at m/z = 103.
-
Isotopic Pattern: The most definitive feature will be the chlorine isotope pattern. Two peaks will be observed for the molecular ion: one for the ³⁵Cl isotope (M⁺) at m/z 103 and another for the ³⁷Cl isotope (M+2) at m/z 105. The relative intensity of these peaks should be approximately 3:1, which is a hallmark confirmation of a molecule containing a single chlorine atom.
Characterization Workflow Diagram
Caption: Logic flow for the spectroscopic validation of the target compound.
Safety and Hazard Management
-
Hazard Classification (Anticipated):
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[13][14]
-
Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile or neoprene).[13]
-
Respiratory Protection: All manipulations must be performed in a certified chemical fume hood. If there is a risk of exposure, use a full-face respirator with an appropriate cartridge.[13]
-
-
Handling and Storage:
-
Use only in a well-ventilated area, preferably a chemical fume hood.[12]
-
Avoid contact with skin, eyes, and clothing.[13]
-
Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[14]
-
Given its instability, long-term storage is not recommended. Prepare fresh and use immediately.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11][14]
-
Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek immediate medical attention.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]
-
Applications in Research and Development
The primary application for 2-chloro-3-oxopropanenitrile is as an intermediate for constructing halogenated heterocycles, which are of high value in medicinal chemistry.
Potential Application in a Modified Gewald Reaction
Caption: Potential use in a multicomponent reaction to form a chlorinated thiophene.
By participating in reactions analogous to those of 3-oxopropanenitrile, this chlorinated synthon could provide access to:
-
Chlorinated 2-Aminothiophenes: Via the Gewald reaction, leading to intermediates for anti-inflammatory or anticancer agents.[5]
-
Chlorinated Pyridines and Pyrimidines: Through condensation reactions with active methylene compounds or amidines, respectively, forming core structures found in numerous pharmaceuticals.[4]
Conclusion
2-Chloro-3-oxopropanenitrile is a highly reactive and synthetically valuable intermediate. While its synthesis via the formylation of chloroacetonitrile is conceptually straightforward, the compound's inherent instability demands careful handling, minimal purification, and immediate use in subsequent reactions. The predictive spectroscopic data and safety guidelines provided in this document offer researchers a robust framework for synthesizing, confirming, and safely handling this potent building block. Its potential to streamline the synthesis of halogenated heterocyclic compounds makes it a target of considerable interest for professionals in drug discovery and process development.
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